
2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone is an organic compound characterized by the presence of a bromine atom, an ethoxymethyl group, and two methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone typically involves the bromination of 1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Sodium borohydride or lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic conditions, and room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the ethoxymethyl and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-methoxymethyl-2,6-dimethoxy-phenyl)-ethanone
- 2-Bromo-1-(4-ethoxymethyl-2,6-dimethyl-phenyl)-ethanone
- 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-propanone
Uniqueness
2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both ethoxymethyl and methoxy groups on the phenyl ring, along with the bromine atom, makes it a versatile intermediate for various synthetic applications.
Propiedades
IUPAC Name |
2-bromo-1-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-4-18-8-9-5-11(16-2)13(10(15)7-14)12(6-9)17-3/h5-6H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYZFAHCRFTSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)OC)C(=O)CBr)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid](/img/structure/B8185437.png)

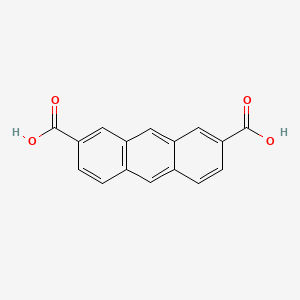
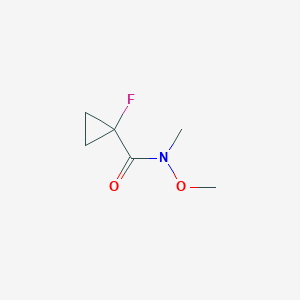

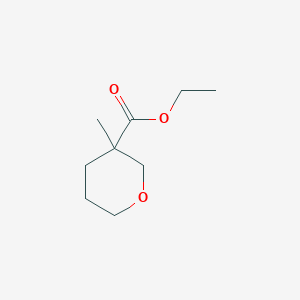


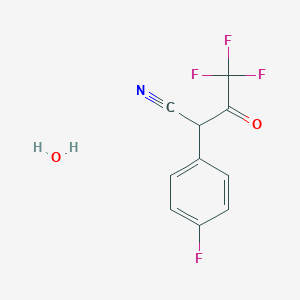

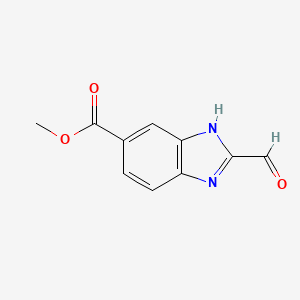
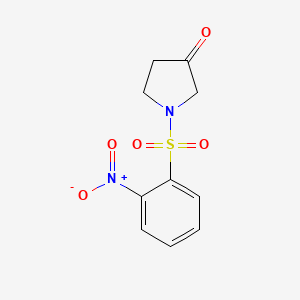

![[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester](/img/structure/B8185538.png)
